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Cat. No.: B10761843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of SB-
590885, a potent and selective inhibitor of the B-Raf kinase. The document details its inhibitory

activity against a panel of kinases, outlines the experimental methodologies used for these

determinations, and illustrates the relevant biological pathways and experimental workflows.

Introduction to SB-590885
SB-590885 is a small molecule inhibitor belonging to the triarylimidazole class that selectively

targets Raf kinases.[1][2] It has demonstrated particular potency against B-Raf, including the

oncogenic V600E mutant, making it a valuable tool for cancer research and a candidate for

therapeutic development.[1][2] Unlike multi-kinase inhibitors, SB-590885 exhibits a high degree

of selectivity, which is critical for minimizing off-target effects.[3] Crystallographic studies have

shown that it binds to the ATP-binding pocket of the B-Raf kinase domain, stabilizing it in an

active configuration.[1][2] This mechanism is distinct from other classes of Raf inhibitors.[1][2]

Kinase Selectivity Profile
SB-590885 has been profiled against numerous kinases to establish its selectivity. It is a potent

B-Raf inhibitor with a Ki of 0.16 nM in cell-free assays and displays 11-fold greater selectivity

for B-Raf over c-Raf.[3] The apparent inhibition constant (Ki app) for c-Raf was determined to

be 1.72 ± 0.65 nM.[1] More recent studies using different assays have reported IC50 values in
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the low nanomolar range against various RAF isoforms, describing it as relatively equipotent

across ARAF, BRAF, and CRAF.[4]

The following tables summarize the quantitative data on the inhibitory activity of SB-590885
against a panel of kinases.

Table 1: Potency Against Raf Kinase Family

Kinase Target Parameter Value (nM) Notes

B-Raf Ki 0.16 Cell-free assay.[3]

c-Raf Ki app 1.72
11-fold less sensitive

than B-Raf.[1][3]

ARAF IC50 ~15

Assayed as

ARAFSSDD complex.

[4]

CRAF IC50 2.5

Assayed as

CRAFSSDD complex.

[4]

Table 2: Selectivity Against a Broader Kinase Panel
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Kinase Target Fold Selectivity vs. B-Raf

Abl >17,000

AMPK >17,000

AurB/Aur1 >17,000

GSK3β >17,000

IGFIR >17,000

InsR >17,000

p38δ >17,000

p70 S6K >17,000

Data from an in-vitro screen against a panel of

48 human kinases, demonstrating high

selectivity for B-Raf.[1]

Signaling Pathway Context: The MAPK/ERK
Pathway
SB-590885 exerts its biological effects by inhibiting the Ras-Raf-MEK-ERK pathway, also

known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5][6] This pathway is a

critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][6]

Oncogenic mutations, such as BRAF V600E, lead to constitutive activation of this pathway,

driving tumor growth.[6] By selectively inhibiting B-Raf, SB-590885 blocks downstream

signaling, leading to decreased phosphorylation of MEK and ERK, thereby inhibiting the

proliferation of cancer cells with activating BRAF mutations.[5]
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SB-590885 inhibits the MAPK signaling pathway by targeting B-Raf.

Experimental Protocols for Kinase Selectivity
Profiling
The determination of a kinase inhibitor's selectivity profile is achieved through robust in-vitro

kinase assays. The data for SB-590885 was generated using panels of purified kinases.[1]
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While specific laboratory protocols vary, a generalized workflow based on a common non-

radioactive method, such as the ADP-Glo™ Kinase Assay, is described below.

Objective: To quantify the inhibitory effect of SB-590885 on the enzymatic activity of a panel of

kinases.

Materials:

Purified recombinant kinases

Specific peptide or protein substrates for each kinase

SB-590885 stock solution (in DMSO)

Adenosine triphosphate (ATP)

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

ADP-Glo™ Kinase Assay reagents (Promega)

Multi-well assay plates (e.g., 384-well)

Plate reader capable of measuring luminescence

Generalized Protocol:

Compound Preparation: Prepare serial dilutions of SB-590885 in DMSO and then dilute

further into the kinase reaction buffer to achieve the desired final concentrations for the

assay. Include a DMSO-only control (vehicle).

Kinase Reaction Setup:

To the wells of a 384-well plate, add the diluted SB-590885 or vehicle control.[7]

Add the specific kinase enzyme to each well.[7] The concentration of each kinase is

optimized to ensure optimal signal-to-background ratios.
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Incubate the plate for a defined period (e.g., 10-20 minutes) at room temperature to allow

the inhibitor to bind to the kinase.

Initiation of Kinase Reaction:

Initiate the phosphorylation reaction by adding a mixture of the specific substrate and ATP.

[7] The ATP concentration is typically at or near the Km value for each specific kinase to

ensure sensitive detection of ATP-competitive inhibitors.

Incubate the reaction for a set time (e.g., 60 minutes) at room temperature or 30°C.[7]

Detection of Kinase Activity:

Stop the kinase reaction and measure the amount of ADP produced (which is proportional

to kinase activity) using the ADP-Glo™ system.

First, add ADP-Glo™ Reagent to deplete any remaining ATP.

Second, add the Kinase Detection Reagent, which converts the generated ADP back into

ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce

a luminescent signal.[7]

Data Acquisition and Analysis:

Measure the luminescence signal using a plate reader.

The signal is inversely proportional to the inhibitory activity of SB-590885.

Calculate the percent inhibition relative to the vehicle (DMSO) control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC50 value for each kinase.

Alternative Methods: Radiometric assays, such as the HotSpot assay, are also widely used.[8]

These assays measure the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a

substrate, providing a direct measure of catalytic activity.[8]
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Generalized workflow for an in-vitro kinase selectivity assay.
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Conclusion
SB-590885 is a highly potent and selective inhibitor of B-Raf kinase. Its selectivity has been

rigorously established through in-vitro profiling against large panels of kinases, where it

demonstrated minimal activity against most other kinases tested. This high degree of selectivity

for the Raf family, particularly B-Raf, underscores its utility as a specific chemical probe to

investigate the MAPK pathway and validates oncogenic B-Raf as a therapeutic target. The

detailed protocols and data presented here serve as a technical resource for researchers

utilizing or developing targeted kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10761843?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

